molecular formula C16H13ClF4N2O4 B062188 Flufenpyr-ethyl CAS No. 188489-07-8

Flufenpyr-ethyl

Cat. No. B062188
CAS RN: 188489-07-8
M. Wt: 408.73 g/mol
InChI Key: DNUAYCRATWAJQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of flufenpyr-ethyl-related compounds involves multi-step chemical reactions, starting from basic chemical materials like m-hydroxybenzoic acid and 3,4-dichloro- benzotrifluoride. These processes include salification, etherification, nitration, and condensation, leading to the formation of the target compound with a high purity and yield. For instance, the synthesis of fluoroglycofen-ethyl, a compound closely related to this compound, achieved a total yield above 75.0% and a purity of 89.0% (Tian Xin-hui, 2006).

Molecular Structure Analysis

The molecular structure of this compound and its analogs is confirmed through various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These methods provide detailed insights into the molecular configuration, contributing to our understanding of the compound's chemical behavior and reactivity (Tian Xin-hui, 2006).

Chemical Reactions and Properties

This compound undergoes several chemical reactions, including metabolism in biological systems. Studies on rats and mice have shown that this compound is metabolized through processes such as ester cleavage and hydroxylation. These metabolic pathways lead to the formation of various metabolites, indicating the compound's reactive nature and its transformation within organisms (H. Nagahori et al., 2009).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility and crystalline structure, are essential for understanding their behavior in agricultural applications. Studies on the solubility of flufenamic acid, a related compound, in various solvents have provided insights into the molecular interactions that influence solubility patterns. These findings are crucial for formulating the compound for field use, ensuring optimal efficacy and minimal environmental impact (Sultan M. Alshehri & F. Shakeel, 2017).

Scientific Research Applications

  • Metabolism Studies :

    • Flufenpyr-ethyl's metabolism was examined in rats and mice, identifying the major metabolites and understanding its biotransformation pathways. The compound was found to be rapidly metabolized with significant excretion through feces and urine, indicating specific metabolic pathways and potential implications for environmental and health safety considerations (Nagahori et al., 2009).
  • Toxicology and Risk Assessment :

    • Studies on this compound along with other pesticides used in vitro/in vivo/in silico combination assessment methods to understand the metabolism, disposition, and species- or sex-related differences in toxicity. This is crucial for evaluating the safety and environmental impact of these compounds (Nagahori, 2011).
  • Environmental Impact and Plant Physiology :

    • Research has been conducted to assess the impact of herbicides, including this compound, on plant physiology, particularly focusing on chlorophyll fluorescence as a non-destructive method to quantify damage to the photosynthetic apparatus of plants. This study is vital in understanding the broader ecological effects of herbicide application and guiding safe agricultural practices (Araldi et al., 2015).
  • Herbicide Efficacy and Weed Management :

    • Investigations into the efficacy of this compound combinations for weed management in agricultural settings, such as soybean fields. Understanding the optimal dosages and application stages is critical for maximizing agricultural yield while minimizing environmental impact (Shi Hai-feng, 2007).

Safety and Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) of Flufenpyr-ethyl .

properties

IUPAC Name

ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUAYCRATWAJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034618
Record name Flufenpyr-ethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188489-07-8
Record name Flufenpyr-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188489-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flufenpyr-ethyl [ISO:BSI]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flufenpyr-ethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]-, ethyl ester
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Record name FLUFENPYR-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEE6QKB5MY
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Synthesis routes and methods

Procedure details

Then, 3.2 g (9.9 mmol) of 2-[2-fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one was dissolved in about 50 ml of N,N-dimethylformamide, to which 0.44 g (11 mmol) of sodium hydride (60 wt % oil dispersion) was added at room temperature. The mixture was left stand at room temperature for 30 minutes and then cooled with ice, to which 1.8 g (11 mmol) of ethyl bromoacetate was added. The mixture was stirred at room temperature for 1 hour, to which diethyl ether and water were added in this order to make an extraction. The organic layer was washed with 10% aqueous hydrochloric acid solution, saturated aqueous sodium hydrogencarbonate solution, and saturated aqueous sodium chloride solution in this order, and then dried over anhydrous magnesium sulfate. The solvent was distilled out under reduced pressure, and the residue was subjected to silica gel column chromatography, which afforded 2.4 g (5.5 mmol) of ethyl 2-chloro-4-fluoro-5-(4-methyl-5-trifluoromethyl-3-pyridazinon-2-yl)phenoxyacetate (compound [1] wherein R is ethyl; hereinafter referred to as compound A), m.p., 102.0° C.
[Compound]
Name
compound [ 1 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[2-fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is flufenpyr-ethyl metabolized in mammals, and are there any species-related differences?

A1: [, ] this compound is primarily metabolized through ester cleavage, resulting in the formation of S-3153acid as the major metabolite. This process occurs mainly in the intestinal contents, blood, and liver. While both rats and mice exhibit similar metabolic pathways, mice tend to excrete a higher proportion of metabolites in their urine compared to rats.

Q2: What in vitro studies were conducted to understand the metabolism of this compound, and what were the key findings?

A2: [] Researchers investigated this compound metabolism in vitro using rat stomach and intestinal contents, as well as blood and liver S9 fractions (postmitochondrial supernatant fractions). The most significant metabolite formation (S-3153acid) was observed in the presence of intestinal contents and liver S9 fractions. This highlights the role of these tissues in the rapid metabolism of the compound via ester cleavage.

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